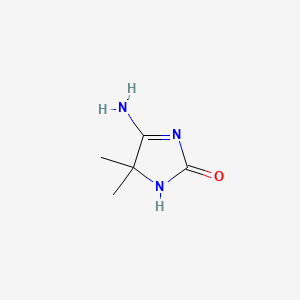

4-amino-5,5-dimethyl-1H-imidazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-amino-5,5-dimethyl-1H-imidazol-2-one” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole synthesis has seen recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . A variety of synthetic routes for imidazole and their derived products have been reported .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . The bonds constructed during the formation of the imidazole are a key focus in the synthesis of substituted imidazoles .科学的研究の応用

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including structures similar to 4-amino-5,5-dimethyl-1H-imidazol-2-one, have been studied for their antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole and related compounds have shown promise in the search for new antitumor drugs. Some of these compounds have advanced to preclinical testing stages, highlighting their potential in developing treatments with varying biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Resistance Mechanisms in Agriculture

Research on azole (imidazole and triazole) fungicides has revealed mechanisms of resistance in pathogens such as Mycosphaerella graminicola. Understanding these mechanisms can inform future control strategies for managing resistance in agricultural settings, demonstrating the relevance of imidazole derivatives in addressing global food security challenges (Cools, H., & Fraaije, B., 2013).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin and its derivatives, closely related to the imidazole ring structure, serve as significant scaffolds in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are critical in the synthesis of non-natural amino acids and their conjugates with potential medical applications, highlighting the versatility of imidazole-like structures in drug discovery (Shaikh, S. B., Bhor, R. J., Dighe, A. S., & Kolhe, M. H., 2023).

Synthetic Applications of Phosphorylated Imidazole Derivatives

Phosphorylated derivatives of imidazoles and related azoles have been explored for their synthetic utility, leading to compounds with diverse chemical and biological properties. These studies have opened pathways to creating phosphorylated peptidomimetics and other organic compounds, demonstrating the synthetic flexibility of imidazole derivatives (Abdurakhmanova, E., Kondratyuk, K., Holovchenko, O., & Brovarets, V., 2018).

作用機序

Target of Action

Imidazole compounds are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . For instance, some imidazole derivatives have been found to inhibit the fatty acid synthase (FASN) KR domain .

Mode of Action

For instance, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450 . The interaction of the compound with its targets can lead to changes in the target’s function, which can result in various biological effects .

Biochemical Pathways

For example, some imidazole derivatives have been found to inhibit the fatty acid synthase (FASN) KR domain, affecting lipid metabolism .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This includes absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the compound.

Result of Action

Imidazole compounds are known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

The future directions in the field of imidazole research involve the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring-containing drugs, and imidazole-containing moiety occupies a unique position in heterocyclic chemistry .

生化学分析

Biochemical Properties

Imidazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative .

Cellular Effects

Other imidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

4-amino-5,5-dimethyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDSJCOLCBXROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC(=O)N1)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide](/img/structure/B2997875.png)

![4-[(Difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2997883.png)

![7-Ethyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2997884.png)

![Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2997885.png)

![N-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2997894.png)

![2-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B2997897.png)